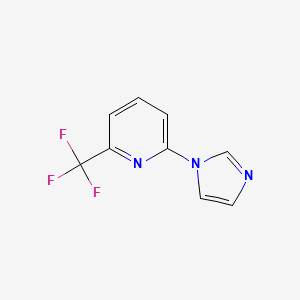

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine

Descripción general

Descripción

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of a trifluoromethyl group at the 6-position of the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyridine ring.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of N-oxides of the imidazole ring.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine, demonstrate antimicrobial properties. A study found that certain compounds showed significant effectiveness against resistant bacterial strains, suggesting potential for developing new antibiotics .

Anticancer Potential

Molecular docking studies have highlighted the anticancer potential of this compound. It has been shown to bind effectively to targets associated with cancer proliferation, indicating its utility in cancer therapeutics .

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests its potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity and potency |

| Imidazole ring | Critical for biological interaction |

The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's pharmacokinetic properties, improving efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluating various imidazo[1,2-a]pyridine derivatives found that specific structural modifications significantly enhanced antibacterial properties against resistant strains . The incorporation of trifluoromethyl groups was particularly noted for improving activity.

Case Study 2: Cancer Targeting

Molecular docking studies indicated that derivatives similar to this compound could effectively interact with cancer-related targets, suggesting its potential as an anticancer agent .

Case Study 3: Anti-inflammatory Action

In vitro assays confirmed that this compound significantly inhibited COX-2 activity, demonstrating its potential use in anti-inflammatory therapies .

Mecanismo De Acción

The mechanism of action of 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparación Con Compuestos Similares

2-(1H-Imidazol-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

6-(Trifluoromethyl)pyridine: Lacks the imidazole ring, leading to different biological and chemical applications.

2-(1H-Imidazol-1-yl)-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position, which can affect its reactivity and applications.

Uniqueness: The presence of both the imidazole ring and the trifluoromethyl group in 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine imparts unique chemical properties, such as increased lipophilicity and reactivity, making it valuable in various scientific and industrial applications.

Actividad Biológica

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazopyridine family, which is known for its potential therapeutic applications in various fields, including oncology, infectious diseases, and neurological disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₉H₆F₃N₃

- CAS Number : 1215266-61-7

- Molecular Weight : 223.16 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

The mechanism of action involves the induction of apoptosis and the inhibition of microtubule assembly, which are critical pathways in cancer cell survival and proliferation .

2. Antimicrobial Activity

Imidazopyridine derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

3. Neuropharmacological Effects

The compound exhibits neuroprotective properties and has been investigated for its potential in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests a role in managing conditions such as Alzheimer's disease and depression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Imidazole Ring : This moiety is crucial for interaction with biological targets, enhancing binding affinity.

- Trifluoromethyl Group : The presence of this group increases metabolic stability and alters lipophilicity, impacting bioavailability and pharmacokinetics .

Case Study 1: Anticancer Screening

In a recent study, a series of imidazopyridine derivatives were synthesized and screened for anticancer activity. Among these, this compound showed promising results with significant growth inhibition in MDA-MB-231 cells at low micromolar concentrations. The study indicated that the compound could enhance caspase-3 activity, leading to increased apoptosis rates in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various imidazopyridine derivatives, including our compound of interest. Results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Propiedades

IUPAC Name |

2-imidazol-1-yl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUQWWQTPRLRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682402 | |

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215266-61-7 | |

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.